(3E)-4-[(1,7-dimethyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one
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Overview
Description
(3E)-4-[(1,7-dimethyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one is a complex organic compound characterized by its unique structure, which includes an indole moiety and a pentenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[(1,7-dimethyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1,7-dimethyl-2-phenyl-1H-indole-5-amine with a suitable pentenone derivative under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the temperature carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[(1,7-dimethyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3E)-4-[(1,7-dimethyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-4-[(1,7-dimethyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit a particular enzyme, leading to the accumulation of substrates and subsequent physiological effects.
Properties
Molecular Formula |
C21H22N2O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(E)-4-[(1,7-dimethyl-2-phenylindol-5-yl)amino]pent-3-en-2-one |
InChI |
InChI=1S/C21H22N2O/c1-14-10-19(22-15(2)11-16(3)24)12-18-13-20(23(4)21(14)18)17-8-6-5-7-9-17/h5-13,22H,1-4H3/b15-11+ |
InChI Key |
MFUFZZOMMLRBJT-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1N(C(=C2)C3=CC=CC=C3)C)N/C(=C/C(=O)C)/C |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=C2)C3=CC=CC=C3)C)NC(=CC(=O)C)C |
Origin of Product |
United States |
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